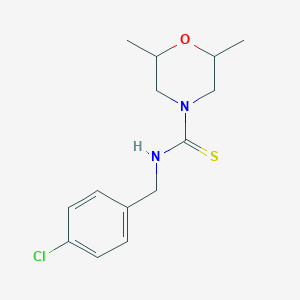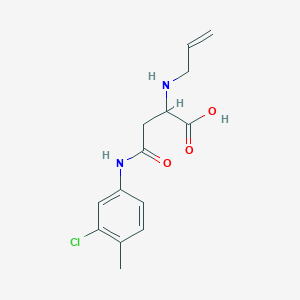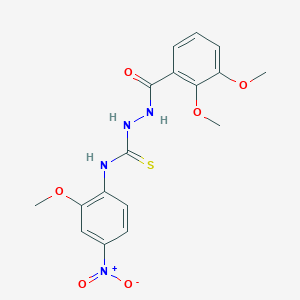
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide
Descripción general
Descripción
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as SN-38, is a potent cytotoxic drug used in cancer treatment. It is a derivative of irinotecan, which is an FDA-approved chemotherapy drug used for the treatment of colorectal cancer.
Mecanismo De Acción
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-cancer effects primarily through the inhibition of topoisomerase I. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication and transcription. This compound binds to the enzyme and prevents it from releasing the DNA strand, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in a variety of cancer types, including colorectal, lung, and breast cancer. It has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels required for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent cytotoxic agent, making it useful for studying the effects of DNA damage on cell viability. It is also well-studied, with a large body of literature available on its mechanism of action and anti-cancer effects.
However, this compound also has some limitations. It is highly toxic, requiring careful handling and disposal. It is also expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of new formulations that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to this compound, allowing for more personalized cancer treatment. Finally, there is interest in exploring the potential of this compound in combination with other anti-cancer agents, with the goal of improving treatment outcomes.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme required for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-10-8-17(9-11(2)18-10)14(19)16-7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVHGUYUPYWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)


![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)

![ethyl 4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4118685.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[2-(4-methyl-2-nitrophenoxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4118697.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)